molecular formula C15H15BrN4O3S B10943991 N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B10943991
M. Wt: 411.3 g/mol
InChI Key: YTRRFROJKBPJJL-UHFFFAOYSA-N
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Description

N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromobenzyl group, a dimethyl isoxazole ring, and a sulfonamide group

Properties

Molecular Formula

C15H15BrN4O3S

Molecular Weight

411.3 g/mol

IUPAC Name

N-[1-[(4-bromophenyl)methyl]pyrazol-4-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C15H15BrN4O3S/c1-10-15(11(2)23-18-10)24(21,22)19-14-7-17-20(9-14)8-12-3-5-13(16)6-4-12/h3-7,9,19H,8H2,1-2H3

InChI Key

YTRRFROJKBPJJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and isoxazole rings. The bromobenzyl group is introduced through a nucleophilic substitution reaction, where a bromobenzyl halide reacts with a pyrazole derivative under basic conditions. The final step involves the sulfonamide formation, which is achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromobenzyl group allows for further functionalization, while the sulfonamide group contributes to its potential biological activity. This combination of features makes it a valuable compound for various research applications.

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